An In-Depth Technical Guide to the Chemical Structure and Properties of Antiblaze V6
An In-Depth Technical Guide to the Chemical Structure and Properties of Antiblaze V6
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies for Antiblaze V6, a chlorinated organophosphate flame retardant. Designed for researchers, scientists, and professionals in drug development and material science, this document synthesizes key technical data with practical insights into its characterization. The guide delves into the compound's molecular architecture, its physicochemical properties, and its mechanism as a flame retardant. A detailed experimental protocol for the extraction and quantification of Antiblaze V6 from a polymer matrix is also presented, offering a self-validating system for its analysis.
Introduction
Antiblaze V6, also known by trade names such as Phosgard 2XC-20 and Amgard V 6, is a halogenated organophosphate ester utilized as an additive flame retardant.[1] Its primary application is in polyurethane foams, where it is incorporated to meet flammability standards in various consumer products, including automotive components and furniture.[2][3] The efficacy of organophosphate flame retardants is attributed to their ability to interfere with the combustion cycle in both the gas and solid phases.[4] This guide aims to provide a detailed technical resource on the chemical nature and properties of Antiblaze V6, with a focus on its deuterated analogue, Antiblaze V6-d16, which serves as a crucial internal standard for analytical quantification.
Chemical Structure and Nomenclature
The systematic chemical name for Antiblaze V6 is 2,2-bis(chloromethyl)trimethylene bis(bis(2-chloroethyl)phosphate).[5] Its structure is characterized by a central neopentyl glycol core, esterified with two bis(2-chloroethyl) phosphate groups. The deuterated form, Antiblaze V6-d16, has all sixteen hydrogen atoms on the four chloroethyl groups replaced with deuterium, making it an ideal isotopic labeling standard for mass spectrometry-based analysis.
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Chemical Name: 2,2-bis(chloromethyl)trimethylene bis(bis(2-chloroethyl)phosphate)[5]
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CAS Number: 38051-10-4 (for the non-deuterated form)[5]
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Molecular Formula (Antiblaze V6): C13H24Cl6O8P2[2]
The structural formula of Antiblaze V6 is presented below:
Caption: Chemical structure of Antiblaze V6.
Physicochemical Properties
The physical and chemical properties of Antiblaze V6 are critical for understanding its behavior in various matrices and its environmental fate. A summary of these properties is provided in the table below.
| Property | Value | Source |
| Molecular Weight | 582.99 g/mol (non-deuterated) | [2] |
| 599.09 g/mol (deuterated, d16) | [6][7] | |
| Appearance | Liquid | [8] |
| Density | 1.464 g/cm³ | [9] |
| Boiling Point | 620.3 °C at 760 mmHg | [9] |
| Melting Point | 90 °C (estimated) | [9] |
| Flash Point | 588.4 °C | [9] |
| LogP | 5.72 | [9] |
Flame Retardant Mechanism of Action
Organophosphorus flame retardants like Antiblaze V6 function through a combination of gas-phase and condensed-phase mechanisms to inhibit combustion.[4]
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Gas-Phase Inhibition: Upon heating, the chlorinated phosphate esters can decompose to release halogen radicals (e.g., Cl•). These radicals interfere with the high-energy, chain-propagating radicals (H• and OH•) in the flame, effectively quenching the combustion process.[4]
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Condensed-Phase Action: In the solid phase of the polymer, the phosphorus-containing moieties can decompose to form phosphoric acid. This acts as a catalyst for the dehydration of the polymer, leading to the formation of a stable char layer. This char layer insulates the underlying material from heat and oxygen, and reduces the release of flammable volatiles.[2][4]
The following diagram illustrates the dual-phase flame retardant mechanism:
Caption: Dual-phase flame retardant mechanism of Antiblaze V6.
Synthesis of Antiblaze V6
While specific industrial synthesis protocols for Antiblaze V6 are often proprietary, the general synthesis route for organophosphate esters involves the reaction of an alcohol with a phosphorus-containing reagent. For Antiblaze V6, this would likely involve the reaction of 2,2-bis(chloromethyl)-1,3-propanediol with a suitable phosphorylating agent, such as bis(2-chloroethyl) phosphorochloridate, or a multi-step process involving phosphorus oxychloride and ethylene oxide.
A plausible synthetic pathway is illustrated below:
Caption: Plausible synthetic pathway for Antiblaze V6.
Experimental Protocol: Extraction and Quantification of Antiblaze V6 from Polyurethane Foam
This protocol provides a detailed methodology for the extraction and quantification of Antiblaze V6 from polyurethane foam samples using gas chromatography-mass spectrometry (GC-MS). The use of Antiblaze V6-d16 as an internal standard is crucial for accurate quantification.
Materials and Reagents
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Polyurethane foam sample
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Antiblaze V6 analytical standard
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Antiblaze V6-d16 internal standard
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Dichloromethane (DCM), HPLC grade
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Hexane, HPLC grade
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Acetone, HPLC grade
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Sodium sulfate, anhydrous
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Solid Phase Extraction (SPE) cartridges (e.g., Florisil)
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GC vials with inserts
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Sonicator
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Centrifuge
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Nitrogen evaporator
Sample Preparation and Extraction
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Sample Collection: Accurately weigh approximately 0.1 g of the polyurethane foam sample into a glass centrifuge tube.
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Internal Standard Spiking: Spike the foam sample with a known amount of Antiblaze V6-d16 solution in DCM.
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Solvent Extraction: Add 10 mL of DCM to the centrifuge tube.
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Sonication: Sonicate the sample for 30 minutes in a water bath to facilitate the extraction of the flame retardant from the foam matrix.
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Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the foam debris from the solvent.
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Solvent Transfer: Carefully transfer the DCM extract to a clean glass tube.
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Repeat Extraction: Repeat the extraction process (steps 3-6) two more times with fresh DCM. Combine all extracts.
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Solvent Evaporation: Concentrate the combined extracts to approximately 1 mL using a gentle stream of nitrogen.
Sample Cleanup using Solid Phase Extraction (SPE)
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SPE Cartridge Conditioning: Condition a Florisil SPE cartridge by passing 5 mL of hexane through it.
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Sample Loading: Load the concentrated extract onto the conditioned SPE cartridge.
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Elution: Elute the cartridge with a suitable solvent mixture (e.g., a hexane/acetone mixture) to recover the Antiblaze V6 and its deuterated analogue. The optimal elution solvent should be determined empirically.
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Final Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a known volume of hexane (e.g., 100 µL) for GC-MS analysis.
GC-MS Analysis
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Gas Chromatograph: Agilent 7890B GC or equivalent
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Mass Spectrometer: Agilent 5977A MSD or equivalent
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Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent
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Injection Volume: 1 µL
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Inlet Temperature: 280 °C
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Oven Program:
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Initial temperature: 80 °C, hold for 1 min
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Ramp: 10 °C/min to 300 °C, hold for 10 min
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MSD Transfer Line Temperature: 280 °C
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Ion Source Temperature: 230 °C
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Quadrupole Temperature: 150 °C
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Ionization Mode: Electron Ionization (EI)
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Acquisition Mode: Selected Ion Monitoring (SIM)
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Antiblaze V6: Monitor characteristic ions (e.g., m/z 249, 251, 277)
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Antiblaze V6-d16: Monitor corresponding deuterated ions
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Quantification
Prepare a calibration curve using known concentrations of the Antiblaze V6 standard, with each standard containing the same concentration of the Antiblaze V6-d16 internal standard. The concentration of Antiblaze V6 in the foam sample can be calculated based on the response factor relative to the internal standard.
The following diagram outlines the experimental workflow:
Caption: Experimental workflow for the analysis of Antiblaze V6.
Conclusion
Antiblaze V6 is a significant chlorinated organophosphate flame retardant with well-defined chemical and physical properties. Its efficacy stems from a dual-phase mechanism that effectively suppresses combustion in polyurethane foams. The deuterated analogue, Antiblaze V6-d16, is an indispensable tool for accurate and precise quantification. The provided experimental protocol offers a robust framework for the analysis of Antiblaze V6 in complex matrices, ensuring scientific integrity and reliable results. Further research into the environmental fate and toxicological profile of Antiblaze V6 and its degradation products is warranted to fully assess its life cycle impact.
References
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THE IDENTIFICATION AND QUANTIFICATION OF ORGANOPHOSPHATE FLAME RETARDANTS IN RAW MATERIALS UTILIZED IN POLYURETHANE PRODUCTION. (URL: [Link])
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Antiblaze V6-d16 | CAS#:38051-10-4 | Chemsrc. (URL: [Link])
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Antiblaze V6-d16 | CAS 38051-10-4 (Unlabelled) | Cat No KL-05-02565 - Kaaris Lab. (URL: [Link])
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(PDF) Flame Retardants, Phosphorus - ResearchGate. (URL: [Link])
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Thermal Degradation of Organophosphorus Flame Retardants - OUCI. (URL: [Link])
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Identification of Flame Retardants in Polyurethane Foam Collected from Baby Products. (URL: [Link])
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Investigating A Novel Flame Retardant Known as V6: Measurements in Baby Products, House Dust and Car Dust - PMC. (URL: [Link])
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2,2-Bis(chloromethyl)trimethylene bis[bis(2-chloroethyl)phosphate]. (URL: [Link])
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Flame retardancy and thermal decomposition of flexible polyurethane foams: Structural influence of organophosphorus compounds - National Open Access Monitor, Ireland. (URL: [Link])
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Identification of Flame Retardants in Polyurethane Foam Collected from Baby Products | Environmental Science & Technology - ACS Publications. (URL: [Link])
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Detection of halogenated flame retardants in polyurethane foam by particle induced X-ray emission | Request PDF - ResearchGate. (URL: [Link])
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Thermal Degradation of Organophosphorus Flame Retardants - MDPI. (URL: [Link])
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SIAM 28, 15-17 April 2009 IE/UK/EU. (URL: [Link])
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2,2-Bis(chloromethyl)-1,3-propanediyl bis(bis(2-chloroethyl) phosphate) - PubChem. (URL: [Link])
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Bis(chloromethyl)propane-1,3- diyl tetrakis-(2-chloroethyl) bis(phosphate) (V6) - Vermont Department of Health. (URL: [Link])
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